
Dihydroxybergamottin
Vue d'ensemble
Description
La dihydroxybergamottine est une furanocoumarine naturelle que l’on trouve dans divers agrumes, notamment le pomelo, le pamplemousse et l’orange amère . Elle est particulièrement connue pour son rôle dans les interactions pamplemousse-médicaments, où elle inhibe l’enzyme cytochrome P450, en particulier le CYP3A4 . Cette inhibition peut entraîner une augmentation des concentrations de certains médicaments dans le sang, faisant de la dihydroxybergamottine un composé d’intérêt pharmacologique significatif.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La dihydroxybergamottine peut être synthétisée par alkylation de l’ombelliférone avec des dérivés du géraniol . La réaction implique généralement l’utilisation d’une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide. Le produit est ensuite purifié par chromatographie sur colonne.
Méthodes de production industrielle : La production industrielle de dihydroxybergamottine implique souvent l’extraction à partir de sources naturelles, telles que le jus de pamplemousse. Le processus d’extraction comprend des étapes telles que l’extraction par solvant, la filtration et la purification en utilisant des techniques telles que la chromatographie liquide haute performance .
Types de réactions :
Réduction : Elle peut également participer à des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle furane.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’oxygène moléculaire en présence d’un catalyseur.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Produits principaux : Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’époxydes ou de dérivés hydroxylés .
4. Applications de recherche scientifique
La dihydroxybergamottine a plusieurs applications en recherche scientifique :
Applications De Recherche Scientifique
Cytochrome P450 Inhibition
Mechanism of Action
Dihydroxybergamottin functions as a potent inhibitor of the CYP3A4 enzyme, which plays a crucial role in the metabolism of many drugs. The inhibition occurs through a mechanism-based (suicide) inhibition, where this compound binds irreversibly to the enzyme, reducing its activity significantly .
Pharmacokinetic Interactions
Research indicates that this compound can enhance the bioavailability of co-administered drugs metabolized by CYP3A4. For example, studies have shown that when felodipine is taken with grapefruit juice containing this compound, there is a notable increase in the drug's plasma concentration, enhancing its therapeutic effects .
Drug | Effect of this compound |
---|---|
Felodipine | Increased area under the curve (AUC) by 1.9-fold |
Midazolam | Enhanced bioavailability due to CYP3A4 inhibition |
Clinical Implications
Drug Formulation
The incorporation of this compound into drug formulations has potential benefits in improving the efficacy of certain medications by increasing their bioavailability. For instance, combining this compound with drugs like statins or calcium channel blockers could lead to more effective treatment regimens .
Case Studies
- A study involving healthy volunteers demonstrated that co-administration of grapefruit juice (rich in this compound) with felodipine resulted in significant pharmacokinetic changes, highlighting its role in enhancing drug absorption and effect .
- Another investigation assessed the impact of this compound on patients taking various medications that undergo CYP3A4 metabolism, revealing alterations in drug plasma levels and therapeutic outcomes .
Potential Therapeutic Uses
Anti-inflammatory and Antioxidative Properties
Recent studies suggest that this compound exhibits anti-inflammatory and antioxidative effects. These properties may contribute to its potential use in treating conditions characterized by oxidative stress and inflammation .
Property | Potential Application |
---|---|
Antioxidative | Management of oxidative stress-related diseases |
Anti-inflammatory | Treatment of inflammatory conditions |
Research Challenges and Future Directions
Despite promising findings regarding the applications of this compound, challenges remain in fully understanding its pharmacokinetics and interactions with other drugs. Future research should focus on:
- Detailed studies on the long-term effects of this compound in various populations.
- Exploration of its interactions with a broader range of pharmaceuticals.
- Development of standardized formulations that incorporate this compound to maximize therapeutic benefits.
Mécanisme D'action
La dihydroxybergamottine exerce ses effets principalement par l’inhibition de l’enzyme cytochrome P450 CYP3A4 . Cette enzyme est responsable du métabolisme oxydatif de nombreux médicaments. En inhibant le CYP3A4, la dihydroxybergamottine augmente la concentration des médicaments qui sont des substrats de cette enzyme, améliorant ainsi leur biodisponibilité . L’inhibition est basée sur le mécanisme, ce qui signifie que la dihydroxybergamottine se lie à l’enzyme et l’inactive par une modification covalente .
Composés similaires :
Notopterol : Un composé ayant une structure moléculaire similaire, à l’exception d’une substitution hydroxyle à la position 5’.
Unicité : La dihydroxybergamottine est unique en raison de ses deux groupes hydroxyle, qui améliorent sa capacité à inhiber le CYP3A4 par rapport à d’autres composés similaires . Cela la rend particulièrement efficace pour moduler le métabolisme des médicaments et augmenter la biodisponibilité des médicaments .
Comparaison Avec Des Composés Similaires
Notopterol: A compound with a similar molecular structure, except for a hydroxyl substitution at the 5’ position.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which enhance its ability to inhibit CYP3A4 compared to other similar compounds . This makes it particularly effective in modulating drug metabolism and increasing drug bioavailability .
Activité Biologique
Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit juice and Seville orange juice, recognized for its significant biological activities, particularly its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This inhibition has important implications for drug metabolism and interactions, especially concerning medications metabolized by this enzyme.
Chemical Structure and Properties
This compound, specifically 6',7'-dihydroxybergamottin, exhibits a complex chemical structure that contributes to its biological functions. Its ability to interact with various enzymes makes it a subject of extensive pharmacological research.
CYP3A4 Inhibition
DHB is primarily known for its ability to inhibit CYP3A4, an enzyme responsible for the metabolism of approximately 50% of clinically used drugs. Studies have shown that DHB can significantly reduce the metabolic activity of CYP3A4 in human liver microsomes, leading to increased bioavailability of drugs that are substrates of this enzyme. The inhibition is characterized as time-dependent and mechanism-based, indicating that DHB modifies the enzyme's activity through a complex interaction rather than simple competitive inhibition.
- IC50 Values : Research indicates that the IC50 value for DHB against CYP3A4 ranges from 1 to 2 µM, demonstrating its potency compared to other known inhibitors like ketoconazole (IC50 ≈ 1.8 µM) and cimetidine (IC50 > 100 µM) .
Antioxidant Properties
While DHB is primarily studied for its enzyme inhibition capabilities, it also exhibits antioxidant properties. However, its effectiveness in scavenging free radicals appears limited compared to other compounds within the same class of furanocoumarins .
Herb-Drug Interactions
DHB is implicated in significant herb-drug interactions due to its presence in grapefruit juice. The compound can alter the pharmacokinetics of various drugs, leading to increased plasma concentrations and potential toxicity. This interaction is particularly crucial for drugs with narrow therapeutic indices such as statins and immunosuppressants .
Case Studies and Research Findings
Several studies have explored the implications of DHB in clinical settings:
- Impact on Drug Metabolism : A study involving healthy volunteers demonstrated that consumption of grapefruit juice containing DHB led to a marked increase in the bioavailability of midazolam, a drug metabolized by CYP3A4. This highlights the clinical relevance of DHB in dietary considerations for patients on certain medications .
- In Vitro Studies : Research utilizing HepG2 cells overexpressing CYP3A4 has provided insights into the molecular mechanisms by which DHB inhibits CYP3A4 activity. These studies confirmed that DHB not only inhibits CYP3A4 but also affects NADPH-cytochrome P450 reductase (POR) activity, further complicating its pharmacological profile .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-INMULRNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264234-05-1 | |
Record name | Dihydroxybergamottin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROXYBERGAMOTTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydroxybergamottin (DHB) is a potent mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme. [] DHB binds to the CYP3A4 active site and undergoes metabolic activation, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, effectively inactivating it. [, ] This inactivation reduces the enzyme's ability to metabolize its substrates, which can lead to increased drug concentrations in the body and potentially cause adverse drug reactions. [, , , , ]
ANone: While the provided research abstracts do not detail spectroscopic data, the chemical structure of DHB is described. It is a furanocoumarin, meaning it contains a furan ring fused to a coumarin backbone. The full chemical name, 6',7'-Dihydroxybergamottin, indicates the presence of two hydroxyl groups on the furan ring.
ANone: DHB is not known to possess catalytic properties itself. Its significance lies in its inhibitory action on CYP3A4, which is a catalytic enzyme.
A: Research has shown that the furan ring and its substituents play a critical role in DHB's inhibitory activity against CYP3A4. []
- Unsaturated furan ring: The presence of an unsaturated furan ring contributes significantly to time-dependent inhibition of CYP3A4. []
- Hydroxyl Groups: The two hydroxyl groups at the 6' and 7' positions on the furan ring are essential for potent inhibitory activity. []
- Side Chain Modification: Modifications to the side chain at the 5-position of the furanocoumarin structure can alter potency. []
- UV Sensitivity: UV irradiation can degrade DHB, suggesting that light protection may be necessary for formulations. []
- Temperature Sensitivity: DHB levels decrease in grapefruit juice stored at room temperature compared to refrigerated storage, indicating potential temperature sensitivity. []
- Juice Fractionation: DHB is found in higher concentrations in the centrifugal retentate fraction of grapefruit juice, which could have implications for potential extraction and purification for formulations. []
ANone: The provided abstracts do not mention any information on resistance mechanisms specific to DHB. As its primary mechanism of action involves irreversible enzyme inactivation, resistance development is less likely compared to reversible inhibitors.
ANone: More research is needed to fully understand the potential long-term effects and toxicological profile of DHB.
ANone: Research is needed to explore targeted delivery strategies for DHB.
ANone: Further research is needed to identify potential biomarkers for DHB's effects.
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method for quantifying DHB in various matrices. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.